
(-)-trans 3'-Aminomethyl Nicotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-trans 3’-Aminomethyl Nicotine: is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and drug development. Its unique structure allows it to interact with nicotinic acetylcholine receptors, making it a valuable tool for scientific research.
Méthodes De Préparation
The synthesis of (-)-trans 3’-Aminomethyl Nicotine typically involves the enantioselective synthesis of the minor tobacco alkaloids. One common method includes the formation of a chiral ketimine from the condensation of 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(–)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine. This is followed by enantioselective C-alkylation with an appropriate halogenoalkane or halogenoalkene species, N-deprotection, and base-catalyzed intramolecular ring closure .
Analyse Des Réactions Chimiques
(-)-trans 3’-Aminomethyl Nicotine: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(-)-trans 3’-Aminomethyl Nicotine: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its interaction with nicotinic acetylcholine receptors, which play a crucial role in neurotransmission.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for nicotine addiction and other neurological disorders
Mécanisme D'action
The mechanism of action of (-)-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, when activated by nicotine or its derivatives, allow the influx of cations such as sodium and calcium. This leads to the depolarization of the neuron and subsequent neurotransmitter release. The compound’s high affinity for these receptors makes it effective in modulating neurotransmission and potentially reducing nicotine addiction .
Comparaison Avec Des Composés Similaires
(-)-trans 3’-Aminomethyl Nicotine: can be compared with other nicotine derivatives such as:
Nornicotine: Another minor tobacco alkaloid with similar receptor interactions but different pharmacokinetic properties.
Anabasine: A less potent agonist of nicotinic receptors compared to nicotine.
Anatabine: Known for its anti-inflammatory properties and potential therapeutic applications.
The uniqueness of (-)-trans 3’-Aminomethyl Nicotine lies in its specific structural modifications, which confer distinct pharmacological properties and make it a valuable compound for targeted research and therapeutic applications .
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m1/s1 |
Clé InChI |
IUMCSWXAFXSTAI-KOLCDFICSA-N |
SMILES isomérique |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CN |
SMILES canonique |
CN1CCC(C1C2=CN=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


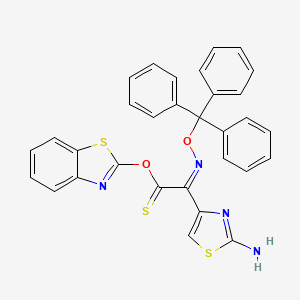
![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
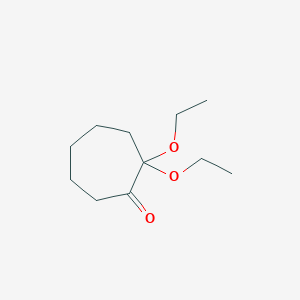
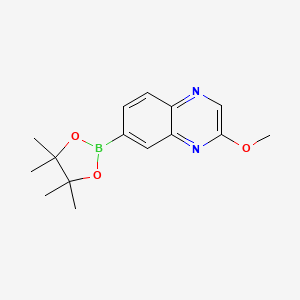
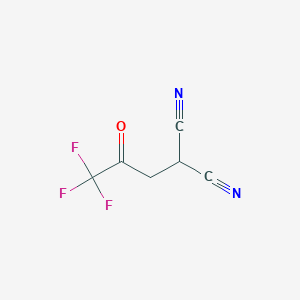
![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
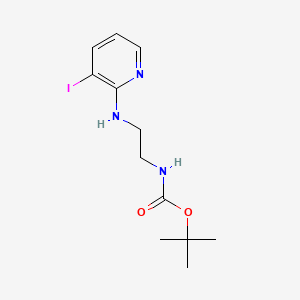
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)
